molecular formula C27H40O4 B13414740 Hydroxy progesterone caproate

Hydroxy progesterone caproate

Cat. No.: B13414740
M. Wt: 428.6 g/mol
InChI Key: DOMWKUIIPQCAJU-RNAXJELESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy progesterone caproate is a synthetic progestin used primarily to reduce the risk of preterm birth in women with a history of spontaneous preterm birth. It is an ester derivative of 17α-hydroxyprogesterone formed from caproic acid (hexanoic acid). This compound has been marketed under various brand names, including Delalutin and Makena .

Preparation Methods

Hydroxy progesterone caproate is synthesized through the esterification of 17α-hydroxyprogesterone with caproic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. Industrial production methods often involve the use of large-scale reactors and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Hydroxy progesterone caproate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized metabolites.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at various positions on the steroid backbone, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hydroxy progesterone caproate has a wide range of scientific research applications:

Mechanism of Action

Hydroxy progesterone caproate exerts its effects by binding to progesterone receptors in the uterus, ovaries, breasts, and central nervous system. These receptors exist in two isoforms, PR-A and PR-B. Binding of the compound to these receptors leads to the regulation of gene transcription, ultimately resulting in the modulation of various physiological processes, including the maintenance of pregnancy and the regulation of the menstrual cycle .

Comparison with Similar Compounds

Properties

IUPAC Name

[(17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21?,22?,23?,25?,26?,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMWKUIIPQCAJU-RNAXJELESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@@]1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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